molecular formula C14H11FN2O3S B2611002 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 329778-07-6

2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B2611002
CAS No.: 329778-07-6
M. Wt: 306.31
InChI Key: WIFBGTVOOFWSAG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is a sulfur-containing acetamide derivative characterized by a fluorophenylsulfanyl group at the 2-position and a 3-nitrophenyl substituent on the acetamide nitrogen. This compound (CAS: 329778-06-5) is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous syntheses of related acetamides .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-10-4-6-13(7-5-10)21-9-14(18)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFBGTVOOFWSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a thioether linkage, followed by acylation to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Sulfanyl Group Modifications

  • Triazole-based analogs : Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) and 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) replace the fluorophenylsulfanyl group with triazole rings. These compounds exhibit antibacterial activity (MIC: 8–16 µg/mL against E. coli), highlighting the importance of the sulfanyl-linked heterocycle in bioactivity .
  • Oxadiazole-based analogs: CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) shares the nitrophenylacetamide core but incorporates an oxadiazole ring.

Phenyl Ring Modifications

  • Nitro group position: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide () demonstrate that nitro group placement (para vs. meta) affects intermolecular interactions. For example, the 3-nitro substituent in the target compound facilitates hydrogen bonding with adjacent molecules, as seen in its crystal structure .
  • Fluorine substitution : N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide (CAS: 306732-39-8) lacks the nitro group but retains dual fluorine atoms. This analog’s reduced polarity compared to the target compound may influence solubility and membrane permeability .

Enzyme Inhibition

  • α-Glucosidase and lipoxygenase (LOX) inhibition : Analogs like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t) show moderate LOX inhibition (IC₅₀: 45 µM) and α-glucosidase inhibition (IC₅₀: 80 µM), suggesting that sulfanyl-acetamide derivatives with bulky substituents may target metabolic enzymes .

Antimicrobial Activity

Structural and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

  • The target compound’s nitro group participates in intramolecular C–H···O interactions, as observed in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (). In contrast, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide forms intermolecular N–H···O bonds, stabilizing its crystal lattice .

Predicted Physicochemical Parameters

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) LogP (Predicted)
Target compound 318.35 1.37 552.6 2.91
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide () 318.35 1.37 552.6 2.91
CDD-934506 () 402.42 N/A N/A 3.50

Table 1: Comparative physicochemical properties of select analogs.

The target compound and its pyrimidine analog () share identical molecular weights and predicted properties, underscoring the negligible impact of methyl groups on the pyrimidine ring. In contrast, CDD-934506’s higher LogP (3.50) reflects increased hydrophobicity due to the methoxyphenyl-oxadiazole moiety .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparative effectiveness against various pathogens.

Chemical Structure and Properties

The compound has a complex structure that includes a sulfanyl group and nitrophenyl substituents, which may contribute to its biological activity. The molecular formula is C13H10FN3O3SC_{13}H_{10}FN_{3}O_{3}S with a molecular weight of approximately 295.30 g/mol.

PropertyValue
Molecular FormulaC13H10FN3O3SC_{13}H_{10}FN_{3}O_{3}S
Molecular Weight295.30 g/mol
IUPAC Name2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide
InChI Key[To be provided]

The biological activity of 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide is believed to stem from its ability to interact with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways and leading to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound, particularly against Gram-negative bacteria such as Klebsiella pneumoniae. In one study, the minimum inhibitory concentration (MIC) of 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide was evaluated in comparison with standard antibiotics.

Table I: Minimum Inhibitory Concentrations (MICs)

CompoundMIC (µg/mL)
2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide512
Ciprofloxacin2
Meropenem1
Imipenem1
Cefepime>512
Ceftazidime>512

The results indicated that while the compound exhibited significant antibacterial activity, its MIC was considerably higher than those of conventional antibiotics, suggesting it may not be as effective in isolation but could be beneficial when used in combination therapies .

Case Studies

  • Combination Therapy : A study investigated the effects of combining 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide with ciprofloxacin and other antibiotics against Klebsiella pneumoniae. The combination showed enhanced efficacy compared to individual treatments, indicating potential for use in multidrug-resistant infections .
  • Cytotoxicity Assessment : Preliminary cytotoxicity tests demonstrated that the compound did not exhibit significant cytotoxic effects on human cell lines, making it a candidate for further development as an antimicrobial agent without substantial toxicity concerns .

Q & A

Q. What are the key steps in synthesizing 2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the coupling of 4-fluorothiophenol with a nitro-substituted phenylacetamide precursor. Critical steps include:

  • Thioether bond formation : Reaction of 4-fluorothiophenol with α-chloroacetamide derivatives under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Amidation : Introduction of the 3-nitrophenyl group via nucleophilic acyl substitution.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
    Optimization focuses on temperature control (e.g., 0–25°C for exothermic steps), solvent selection (polar aprotic solvents for improved yield), and catalyst use (e.g., DMAP for amidation efficiency) .

Q. Which spectroscopic methods are essential for confirming the structural integrity of the compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify aromatic protons (δ 6.8–8.2 ppm) and sulfanyl/amide functional groups. 19^{19}F NMR confirms fluorophenyl integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 347.05) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values <50 µg/mL suggest potency) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different studies?

Discrepancies may arise from variations in:

  • Assay Conditions : Standardize parameters (e.g., pH, serum content) to minimize false negatives .
  • Compound Purity : Re-evaluate batches via HPLC and compare activity across ≥3 independent syntheses .
  • Structural Confirmation : Cross-validate using X-ray crystallography (e.g., as in ) or 2D-NMR to rule out isomerism .

Q. What strategies are effective in optimizing the synthetic yield of the compound?

  • Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates .
  • Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Q. How can computational chemistry tools predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding affinity with kinase domains (e.g., EGFR) based on sulfanyl group interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. nitro groups) with bioactivity trends .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the fluorophenyl or nitrophenyl groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., sulfanyl linker, nitro group) via 3D alignment with known inhibitors .
  • Biological Profiling : Compare IC50_{50} values across analogs to quantify substituent effects .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be addressed?

  • Intermediate Stability : Oxidative degradation of the sulfanyl group requires inert atmosphere handling .
  • Purification at Scale : Replace column chromatography with fractional crystallization using ethanol/water mixtures .
  • Regulatory Compliance : Ensure residual solvent levels (e.g., DMF) meet ICH Q3C guidelines via GC-MS analysis .

Q. How to design experiments to investigate its mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq profiling of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes) .
  • Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads to isolate protein targets .
  • Metabolic Tracing : 13^{13}C-labeled glucose uptake studies to assess mitochondrial disruption .

Q. What methodologies are employed to assess the compound's stability and degradation under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1.2 (gastric) and pH 7.4 (blood) buffers at 37°C; monitor via LC-MS .
  • Light Sensitivity : UV irradiation (320–400 nm) to detect photodegradation products .
  • Microsomal Stability : Incubate with liver microsomes to quantify CYP450-mediated metabolism .

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